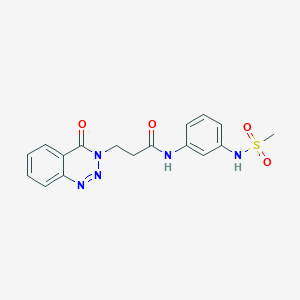

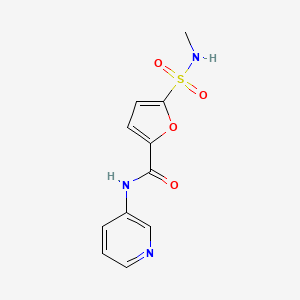

![molecular formula C19H15N5O2 B6577623 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207057-32-6](/img/structure/B6577623.png)

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The compound you mentioned seems to be a derivative of quinazolinone, with additional functional groups attached to the core structure .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilamide with an appropriate aldehyde in the presence of a catalyst . The exact method would depend on the specific functional groups present in the final compound .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be analyzed using techniques such as X-ray diffraction . The presence of various functional groups can be confirmed using spectroscopic methods, such as 1H and 13C NMR .Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions depending on the functional groups present. For example, they can participate in condensation reactions, substitution reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as melting point and solubility, can be determined using standard laboratory techniques . These properties can be influenced by the specific functional groups present in the compound .Scientific Research Applications

Organic Synthesis and Catalysis

- Applications :

- Green Synthesis : Researchers have developed efficient, green synthetic routes to prepare 2,3-dihydroquinazolin-4(1H)-one derivatives using various catalysts . These derivatives find applications in medicinal chemistry.

- Ionic Liquid Catalysis : An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using ionic liquids has been reported . Ionic liquids offer advantages such as short reaction times and excellent yields.

Chemical Biology and Target Identification

- Applications :

- Leishmaniasis Research : A series of 2,3-dihydroquinazolin-4(1H)-one derivatives, including F5835-0616, were synthesized and evaluated for antileishmanial activity . Investigating their mode of action and target proteins is essential.

Custom Synthesis and Fine Chemicals

- Applications :

- Bulk Manufacturing : Companies like ChemScene offer custom synthesis of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate (CAS 371947-93-2) for research purposes . Researchers can access this compound for further investigations.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18(11-24-12-20-17-4-2-1-3-15(17)19(24)26)22-14-7-5-13(6-8-14)16-9-10-21-23-16/h1-10,12H,11H2,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXHVRWBJGHUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)

![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)

![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)

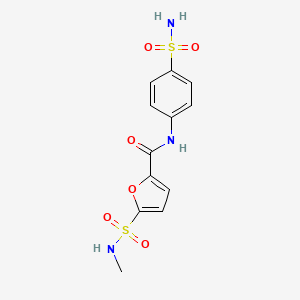

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)

![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)